6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary target of 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6 and inhibits its activity . The inhibition of CDK6 disrupts the normal cell cycle and transcription processes, leading to changes in cellular function
Biochemical Pathways
The inhibition of CDK6 affects multiple biochemical pathways. As CDK6 is involved in cell cycle regulation, its inhibition can lead to cell cycle arrest . This can have downstream effects on cellular proliferation and growth .
Result of Action
The inhibition of CDK6 by this compound can lead to antitumor activities . The compound has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the following steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring. This step often involves the use of formamide or other nitrogen-containing reagents under high-temperature conditions.
N-Phenyl Substitution:
Methylation: The methyl group is introduced via alkylation, often using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
Scientific Research Applications
6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Industry: It is explored for use in the development of new pesticides and herbicides due to its bioactivity against various pests.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Lacks the N-phenyl and methyl groups, resulting in different biological activity.
6-methylthieno[2,3-d]pyrimidin-4-amine: Similar structure but without the N-phenyl group, affecting its interaction with biological targets.
N-phenylthieno[2,3-d]pyrimidin-4-amine: Lacks the methyl group, which can influence its chemical reactivity and biological properties.
Uniqueness
6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to the combined presence of the methyl and N-phenyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c1-9-7-11-12(14-8-15-13(11)17-9)16-10-5-3-2-4-6-10;/h2-8H,1H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBIRSYWXJEQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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